molecular formula C12H8ClNO4S B374284 (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 423153-08-6

(Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No.: B374284
CAS No.: 423153-08-6
M. Wt: 297.71g/mol
InChI Key: IISVBECEDQMGKL-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a chlorobenzylidene group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of chloroacetic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

(Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A precursor in the synthesis of (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid.

    4-chlorobenzaldehyde: A key starting material in the synthesis.

    Chloroacetic acid: Used in the final step of the synthesis.

Uniqueness

This compound is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and biological properties

Biological Activity

(Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic compound belonging to the thiazolidine family, characterized by its unique structure that includes a thiazolidine ring and a chlorobenzylidene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and enzyme inhibition research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in a basic medium, followed by the addition of chloroacetic acid. The reaction is generally conducted under reflux conditions using solvents like ethanol or methanol. The compound can be purified through recrystallization or column chromatography.

Anti-inflammatory Properties

Research indicates that this compound acts as an aldose reductase (AR) inhibitor , which plays a significant role in inflammation pathways. A study demonstrated its protective effects against liver injury induced by carbon tetrachloride (CCl₄) in rats. The compound significantly reduced serum alanine aminotransferase levels and improved histological liver architecture. Mechanistically, it modulated the NF-κB signaling pathway, decreasing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β .

Anticancer Activity

Thiazolidinediones, including derivatives like this compound, have shown promise in cancer treatment. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor angiogenesis. They interact with various biological targets involved in cell cycle regulation and differentiation processes .

Antioxidant Effects

The compound has also been evaluated for its antioxidant properties. It demonstrated significant activity in scavenging free radicals and reducing oxidative stress markers in vitro. This activity is crucial for protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Comparative Studies

A comparative analysis of thiazolidinedione derivatives reveals that this compound exhibits superior biological activity compared to other derivatives due to its specific structural features. For instance:

CompoundAnti-inflammatory Activity (IC50 µg/mL)Anticancer Activity (IC50 µg/mL)
This compound43.2352.98
Pioglitazone145139
Epalrestat150147

This table highlights the potency of this compound compared to established drugs like pioglitazone and epalrestat .

The biological activity of this compound is primarily attributed to its ability to inhibit aldose reductase and modulate inflammatory pathways. By binding to specific receptors or enzymes, it alters cellular signaling cascades that lead to reduced inflammation and cancer progression. Additionally, its antioxidant properties contribute to cellular protection mechanisms against oxidative stress .

Properties

IUPAC Name

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISVBECEDQMGKL-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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